
1,4-Dibromo-2-iodobenzene
Overview
Description
1,4-Dibromo-2-iodobenzene is an organic compound with the molecular formula C6H3Br2I. It is a halogenated benzene derivative, characterized by the presence of two bromine atoms and one iodine atom attached to a benzene ring. This compound is used in various chemical reactions and serves as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2-iodobenzene can be synthesized through the iodination of 1,4-dibromobenzene. The reaction typically involves the use of trifluoroacetic acid and iodine as reagents. The process avoids low-temperature reactions, making it suitable for industrial production .
Industrial Production Methods
The industrial production of this compound involves the iodination of 1,4-dibromobenzene in the presence of trifluoroacetic acid and iodine. This method is advantageous due to its simplicity, minimal by-product formation, and suitability for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups.
Cross-Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Stille, and Hiyama couplings.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Cross-Coupling Reactions: Palladium or nickel catalysts are often used in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Cross-Coupling Reactions: Products include biaryl compounds and other complex organic molecules .
Scientific Research Applications
Organic Synthesis
1,4-Dibromo-2-iodobenzene serves as a crucial intermediate in the synthesis of various organic molecules. It is particularly valuable in the pharmaceutical and agrochemical industries for developing complex compounds. The compound can participate in several types of reactions, including:
- Substitution Reactions : The halogen atoms can be replaced with other functional groups.
- Cross-Coupling Reactions : It is commonly used in reactions such as Suzuki, Stille, and Hiyama couplings to form biaryl compounds and other complex organic molecules .
Material Science
In material science, this compound is utilized to formulate advanced materials such as polymers and liquid crystals. Its halogenated structure enhances properties like thermal stability and electrical conductivity, making it suitable for applications in high-performance materials .
Biological Research
The compound is employed in biological studies to develop probes for imaging and tracking biological processes in cells. Its ability to interact with biological macromolecules allows researchers to explore enzyme inhibition and oxidative stress modulation. Notably, studies have indicated that brominated compounds can enhance binding affinity to receptors involved in inflammation and cancer progression.
Electronics
This compound is also significant in the production of organic semiconductors. These materials are essential for flexible electronic devices and displays due to their unique electronic properties .
Environmental Chemistry
In environmental studies, this compound aids research on the behavior of brominated compounds in ecosystems. Understanding its environmental impact is crucial for assessing the ecological consequences of halogenated aromatic compounds .
Data Table: Comparison of Applications
Application Area | Description |
---|---|
Organic Synthesis | Key intermediate for pharmaceuticals and agrochemicals; participates in substitution and coupling reactions. |
Material Science | Enhances thermal stability and electrical conductivity in polymers and liquid crystals. |
Biological Research | Used for developing imaging probes; involved in enzyme inhibition studies. |
Electronics | Essential for creating organic semiconductors for flexible devices. |
Environmental Chemistry | Studies the ecological impact of brominated compounds. |
Case Studies
- Pharmaceutical Development : A study highlighted the synthesis of biologically active compounds using this compound as a precursor. The research focused on developing derivatives with enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) through strategic halogenation .
- Material Engineering : Research demonstrated that incorporating this compound into polymer matrices significantly improved their mechanical properties and thermal stability, showcasing its potential in creating high-performance materials for industrial applications.
- Environmental Impact Assessment : A comprehensive study investigated the degradation pathways of brominated compounds like this compound under various environmental conditions. The findings contributed to understanding their persistence and bioaccumulation potential in aquatic ecosystems .
Mechanism of Action
The mechanism of action of 1,4-dibromo-2-iodobenzene involves its ability to participate in various chemical reactions due to the presence of reactive bromine and iodine atoms. These halogen atoms can undergo substitution and cross-coupling reactions, allowing the compound to form new bonds and create complex structures. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
1,4-Diiodobenzene: Contains two iodine atoms instead of bromine and iodine.
1,4-Dibromobenzene: Contains two bromine atoms without iodine.
2-Bromo-4-fluoro-1-iodobenzene: Contains a fluorine atom in addition to bromine and iodine .
Uniqueness
1,4-Dibromo-2-iodobenzene is unique due to the combination of bromine and iodine atoms on the benzene ring, which provides distinct reactivity and versatility in chemical synthesis. This combination allows for a wide range of substitution and cross-coupling reactions, making it a valuable compound in organic chemistry .
Biological Activity
1,4-Dibromo-2-iodobenzene (DBIB) is a halogenated aromatic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
This compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C₆H₃Br₂I
- Molecular Weight : 361.802 g/mol
- Melting Point : 41°C
- Boiling Point : 180°C
These properties indicate that DBIB is a crystalline solid at room temperature and possesses significant reactivity due to the presence of multiple halogens.
The biological activity of DBIB is primarily attributed to its ability to interact with various biological macromolecules. The bromine and iodine substituents can influence the compound's reactivity and affinity for molecular targets. Potential mechanisms include:
- Enzyme Inhibition : DBIB may inhibit specific enzymes involved in cellular signaling pathways, affecting processes such as proliferation and apoptosis.
- Oxidative Stress Modulation : The compound could modulate oxidative stress responses in cells, which is crucial for maintaining cellular homeostasis.
- Interaction with Receptors : DBIB may bind to receptors involved in inflammatory responses, potentially altering cytokine release and immune responses.
Biological Activity Studies
Research studies have explored the biological activity of DBIB in various contexts:
Case Studies
Several case studies have highlighted the biological implications of halogenated compounds similar to DBIB:
- A study published in Bioorganic & Medicinal Chemistry Letters examined the synthesis and biological evaluation of brominated benzene derivatives, revealing their potential as g-secretase inhibitors . While not directly studying DBIB, these findings underscore the importance of bromine substitution in enhancing biological activity.
- Another investigation into structurally related compounds indicated that halogenation could significantly enhance binding affinity to certain receptors involved in inflammation and cancer progression. This suggests that DBIB may also engage similar pathways.
Data Table: Comparison of Biological Activities
Properties
IUPAC Name |
1,4-dibromo-2-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2I/c7-4-1-2-5(8)6(9)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRYPRKTXDPVNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70539776 | |
Record name | 1,4-Dibromo-2-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70539776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89284-52-6 | |
Record name | 1,4-Dibromo-2-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70539776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Dibromo-2-iodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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